![molecular formula C16H28ClNO7 B15341708 4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride](/img/structure/B15341708.png)
4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride
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Overview
Description
4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride is a cyclic compound widely used as an ionophore. It coordinates with metal ions more readily than other ligands due to its planar oxygen atoms, which provide a strong negative potential barrier . This compound is particularly significant in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride can be synthesized through a series of organic reactions. One common method involves the functionalization of 18-crown-6 with an amino group at the para position of the benzene ring. This process typically involves the use of reagents such as aniline and crown ether under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale organic synthesis techniques. These methods ensure high purity and yield of the compound, which is essential for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted crown ethers .
Scientific Research Applications
4′-Aminobenzo-18-crown-6 is a chemical compound with the molecular formula C16H25NO6 . It can also be referred to as (Benzo-18-crown-6)-4′-ylamine or 4-AMINOBENZO-18-CROWN-6 .
Properties
- Molecular Weight The molecular weight of 4′-Aminobenzo-18-crown-6 is 327.37 .
- Melting Point It has a melting point of 53-58° C .
- Boiling Point The boiling point is 511.9° C at 760 mmHg .
Applications
4′-Aminobenzo-18-crown-6 is used for several applications, including:
- Adsorbent for Lead Ions 4′-Aminobenzo-18-crown-6 functionalized magnetic nanoparticles can be used as a solid-phase extraction adsorbent for the determination of Pb2+ . The cavity of 4′-Aminobenzo-18-crown-6 (AB18C6) matches the size of Pb2+, giving it excellent adsorbability and selectivity .
- Surface Modification It is used in surface modification by coating with dithiocarbamate on AuNPs for use as a calorimetric probe for the detection of Pb(II) ions in wastewater .
- Precursor for Copolymers As a precursor for the preparation of thiophene analogs containing copolymers of crown ether to study the chromic properties .
- Electrochemical Sensor To functionalize the gold surface to fabricate an electrochemical sensor for the specific detection of potassium ions .
- Ligand in Coordination Chemistry It is used as a ligand in coordination chemistry for its ability to selectively bind metal cations .
Mechanism of Action
The mechanism by which 4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride exerts its effects involves the coordination of its oxygen atoms with metal ions. This coordination creates a stable complex, facilitating the transport and detection of these ions. The planar structure of the oxygen atoms provides a strong negative potential barrier, enhancing the compound’s ability to interact with metal ions .
Comparison with Similar Compounds
Similar Compounds
18-Crown-6: A parent compound without the amino group.
Dibenzo-18-crown-6: Contains two benzene rings fused to the crown ether structure.
4-Nitrobenzo-18-crown-6: Similar structure with a nitro group instead of an amino group.
Uniqueness
4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride is unique due to the presence of the amino group, which enhances its ability to form stable complexes with metal ions. This property makes it particularly useful in applications requiring high selectivity and stability .
Properties
Molecular Formula |
C16H28ClNO7 |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C16H25NO6.ClH.H2O/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15;;/h1-2,13H,3-12,17H2;1H;1H2 |
InChI Key |
WLKFVHSGZPPEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOC2=C(C=CC(=C2)N)OCCOCCO1.O.Cl |
Origin of Product |
United States |
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